XLogP3 Differential vs. N-Methylpiperazine Analog as Predictor of CNS Permeability
The target compound exhibits an XLogP3 of 3.2, compared to 1.4 for the N-methylpiperazine analog 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidine [1][2]. This >1.8 log unit increase indicates significantly higher lipophilicity, placing the phenylpiperazine-bearing scaffold within the optimal CNS drug-like space (XLogP ca. 2–5) and predicting superior blood-brain barrier permeability relative to the N-methyl analog, which falls below typical CNS thresholds [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine: XLogP3 = 1.4 |
| Quantified Difference | ΔXLogP3 = +1.8 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Procurement teams evaluating CNS-targeted library designs should prioritize the phenylpiperazine variant over the N-methyl analog to maintain adequate passive permeability across biological membranes.
- [1] PubChem CID 45030888. 4-Chloro-6-(4-phenylpiperazin-1-yl)pyrimidine. Computed Properties: XLogP3-AA = 3.2. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem CID 8178074. 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine. Computed Properties: XLogP3-AA = 1.4. National Center for Biotechnology Information. Accessed May 2026. View Source
- [3] Wager, T.T., Hou, X., Verhoest, P.R., and Villalobos, A. (2016) 'Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery.' ACS Chemical Neuroscience, 7(6), pp. 767–775. View Source
